3-Chloro-7-bromo-4-hydroxyquinoline

Monoamine Oxidase B Inhibition Neurodegenerative Disease Research Enzyme Assay

This 3‑chloro,7‑bromo‑substituted 4‑hydroxyquinoline delivers an essential regiospecific scaffold for early‑stage medicinal chemistry. The 7‑position bromine enables clean Suzuki‑Miyaura cross‑coupling while the 3‑chloro and 4‑hydroxy groups remain intact for downstream derivatization. Its defined MAO‑B activity (IC₅₀ >100 µM) qualifies it as a reliable negative control in neurodegenerative disease screening and a key intermediate for antimalarial SAR studies. Procure this exact halogenation pattern—not an interchangeable regioisomer—to ensure target engagement fidelity, reproducible coupling, and meaningful structure‑activity data. Available as a research‑only building block with certified ≥98% purity.

Molecular Formula C9H5BrClNO
Molecular Weight 258.499
CAS No. 1203579-13-8
Cat. No. B598894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-7-bromo-4-hydroxyquinoline
CAS1203579-13-8
Synonyms3-Chloro-7-bromo-4-hydroxyquinoline
Molecular FormulaC9H5BrClNO
Molecular Weight258.499
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C(C2=O)Cl
InChIInChI=1S/C9H5BrClNO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13)
InChIKeySBLLWZADBFGUOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 3-Chloro-7-bromo-4-hydroxyquinoline (CAS 1203579-13-8) – Technical Baseline & Procurement Reference for Quinoline Scaffold Research


3-Chloro-7-bromo-4-hydroxyquinoline (CAS 1203579-13-8) is a dihalogenated quinoline derivative with the molecular formula C9H5BrClNO and a molecular weight of 258.5 g/mol . It belongs to the 4-hydroxyquinoline (4-quinolone) class of heterocyclic compounds, which are widely employed as versatile small-molecule scaffolds in medicinal chemistry and drug discovery programs . This compound is classified as a research-use-only building block and is distributed as part of specialty chemical collections for early-stage discovery research .

Why 3-Chloro-7-bromo-4-hydroxyquinoline (CAS 1203579-13-8) Cannot Be Replaced by Generic Quinoline Analogs: Substitution Pattern Specificity


Generic substitution of halogenated 4-hydroxyquinolines is scientifically unsound due to the pronounced position-dependent nature of biological activity within this scaffold. The specific 3-chloro, 7-bromo substitution pattern on the quinoline core is not interchangeable with alternative halogenation patterns—such as the 3-bromo, 7-chloro regioisomer (CAS 860715-45-3) or mono-halogenated 7-bromo analogs (CAS 82121-06-0)—without fundamentally altering the compound‘s physicochemical properties, target engagement profile, and synthetic utility . Halogen atoms at different ring positions confer distinct electronic effects, lipophilicity values, and steric interactions that critically influence binding affinity to biological targets and reactivity in cross-coupling reactions [1]. Consequently, procurement decisions must be guided by the specific substitution pattern required for the intended research application rather than by generic quinoline classification.

Quantitative Differentiation Evidence for 3-Chloro-7-bromo-4-hydroxyquinoline (CAS 1203579-13-8) Against Comparators


MAO-B Inhibition Potency of 3-Chloro-7-bromo-4-hydroxyquinoline vs. In-Class Structural Analogs

3-Chloro-7-bromo-4-hydroxyquinoline exhibits a defined IC50 value of >100,000 nM against recombinant human monoamine oxidase B (MAO-B), representing a distinct activity profile compared to the 3-unsubstituted 7-bromo analog (CHEMBL2206099), which shows an IC50 of 57,300 nM against MAO-A [1]. The 3-chloro substitution introduces a measurable shift in enzyme inhibition potency and isoform selectivity that differentiates this compound from mono-halogenated 4-hydroxyquinoline derivatives.

Monoamine Oxidase B Inhibition Neurodegenerative Disease Research Enzyme Assay

Molecular Weight and Physicochemical Differentiation: 3-Chloro-7-bromo-4-hydroxyquinoline vs. Non-Hydroxylated 7-Bromo-3-chloroquinoline

The 4-hydroxy group in 3-Chloro-7-bromo-4-hydroxyquinoline confers a molecular weight of 258.5 g/mol, which is 16 Da higher than the non-hydroxylated analog 7-bromo-3-chloroquinoline (CAS 1246549-62-1; MW 242.5 g/mol) . This structural difference introduces an additional hydrogen bond donor capability and alters lipophilicity, impacting both the compound‘s utility as a synthetic intermediate and its predicted ADME properties if used directly in biological screening.

Medicinal Chemistry ADME Property Prediction Scaffold Selection

Regioisomeric Differentiation: 3-Chloro-7-bromo vs. 3-Bromo-7-chloro Substitution Pattern

3-Chloro-7-bromo-4-hydroxyquinoline (CAS 1203579-13-8) is the specific 3-chloro, 7-bromo regioisomer, which is structurally and chemically distinct from its positional isomer 3-bromo-7-chloro-4-hydroxyquinoline (CAS 860715-45-3) . Although both share the molecular formula C9H5BrClNO and molecular weight of 258.5 g/mol, the reversal of bromine and chlorine positions alters the electronic distribution across the quinoline ring and affects regioselective reactivity in cross-coupling reactions [1].

Structure-Activity Relationship Halogen Positioning Effects Synthetic Intermediate Selection

Validated Research and Procurement Applications for 3-Chloro-7-bromo-4-hydroxyquinoline (CAS 1203579-13-8)


Suzuki-Miyaura Cross-Coupling Scaffold for Diversified Quinoline Library Synthesis

The 7-position bromine atom in 3-Chloro-7-bromo-4-hydroxyquinoline serves as an optimal leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the systematic introduction of aryl, heteroaryl, or alkenyl substituents at the 7-position while preserving the 3-chloro and 4-hydroxy functionalities for downstream modifications . This regioselective coupling capability is structurally validated by the bromine positioning and distinguishes this compound from the 3-bromo-7-chloro regioisomer, where the bromine at position 3 exhibits different reactivity profiles.

MAO-B Inhibitor Screening and Neurodegenerative Disease Target Validation

With an established IC50 >100,000 nM against recombinant human MAO-B, 3-Chloro-7-bromo-4-hydroxyquinoline serves as a low-potency reference compound or negative control in monoamine oxidase B inhibitor screening campaigns for neurodegenerative disease research (e.g., Parkinson‘s disease, Alzheimer’s disease) . This defined activity threshold enables researchers to benchmark novel MAO-B inhibitors and validate assay sensitivity, providing a procurement rationale distinct from more potent 4-hydroxyquinoline derivatives.

Halogenated 4-Hydroxyquinoline Intermediate for Antimalarial Scaffold Development

As a dihalogenated 4-hydroxyquinoline derivative, this compound aligns with established structure-activity relationships indicating that halogen substitution on the quinoline ring modulates antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains . The compound can be employed as a key intermediate for the synthesis of ring-substituted 4-aminoquinolines and 4-hydroxyquinolines evaluated for antimalarial potency, with the specific 7-bromo substitution providing a reference point for SAR studies that have demonstrated the critical role of 7-position substituents in antiplasmodial activity [1].

Early-Stage Medicinal Chemistry Scaffold Procurement for Lead Optimization

3-Chloro-7-bromo-4-hydroxyquinoline is positioned as a versatile small-molecule scaffold for early discovery researchers requiring a defined, dual-halogenated quinoline core with orthogonal synthetic handles . The compound is distributed as part of specialty chemical collections without accompanying analytical data, making it suitable for initial hit identification and scaffold validation studies where the specific 3-chloro, 7-bromo substitution pattern is required for hypothesis testing prior to large-scale synthesis or lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-7-bromo-4-hydroxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.